Ethyl vinyl disulfide
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Overview
Description
Ethyl vinyl disulfide is an organic compound with the molecular formula C4H8S2 It is characterized by the presence of a vinyl group (CH2=CH-) attached to a disulfide linkage (-S-S-)
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl vinyl disulfide can be synthesized through several methods. One common approach involves the reaction of ethyl vinyl sulfone with thiols under mild conditions. Another method includes the reaction of S-vinyl phosphorodithioate with thiotosylates or S-vinyl thiotosylate with thiols . These reactions typically occur under moderate temperatures and may require catalysts to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl vinyl disulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can break the disulfide bond, yielding thiols.
Substitution: The vinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can react with the vinyl group under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted ethyl derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl vinyl disulfide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl vinyl disulfide involves its ability to form and break disulfide bonds. This dynamic behavior allows it to interact with various molecular targets, including proteins and enzymes. The vinyl group can also participate in addition and substitution reactions, further expanding its reactivity profile .
Comparison with Similar Compounds
Similar Compounds
Methyl vinyl disulfide: Similar structure but with a methyl group instead of an ethyl group.
Phenyl vinyl disulfide: Contains a phenyl group attached to the vinyl disulfide moiety.
Vinyl sulfone: Lacks the disulfide linkage but contains a sulfone group.
Uniqueness
This compound is unique due to its combination of a vinyl group and a disulfide linkage. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications .
Properties
CAS No. |
24298-49-5 |
---|---|
Molecular Formula |
C4H8S2 |
Molecular Weight |
120.2 g/mol |
IUPAC Name |
(ethenyldisulfanyl)ethane |
InChI |
InChI=1S/C4H8S2/c1-3-5-6-4-2/h3H,1,4H2,2H3 |
InChI Key |
RGLOFSOIVYOLPM-UHFFFAOYSA-N |
Canonical SMILES |
CCSSC=C |
Origin of Product |
United States |
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